N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQYADKCQKVZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with benzofuran-2-carboxylic acid. This reaction is often facilitated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) . The reaction conditions are relatively mild, and the product is obtained in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring’s sulfur atom and benzofuran’s oxygen atom are susceptible to oxidation. Key observations include:
| Reaction Conditions | Products Identified | Catalysts/Reagents | Reference |
|---|---|---|---|
| H₂O₂ (30%), acetic acid, 60°C, 4h | Sulfoxide derivative (confirmed via LC-MS) | Hydrogen peroxide | |
| KMnO₄ (aqueous), pH 7, 25°C, 12h | Cleavage of benzofuran ring to dicarboxylic acid | Potassium permanganate |
-
Mechanism : Sulfur oxidation proceeds via electrophilic attack on the benzothiazole’s thiazole ring, forming sulfoxide intermediates. Benzofuran oxidation involves ring-opening at the oxygen bridge.
Electrophilic Aromatic Substitution
The electron-rich benzofuran and benzothiazole rings undergo substitution reactions:
Nitration
Halogenation
| Reagent | Position | Product Application | Reference |
|---|---|---|---|
| Cl₂ gas, FeCl₃, 50°C, 3h | C7 of benzothiazole | Antimicrobial intermediates | |
| NBS, AIBN, CCl₄, 80°C, 8h | C3 of benzofuran | Polymer precursors |
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Reaction Rate (k, h⁻¹) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 24h | 1-Benzofuran-2-carboxylic acid + 2-aminobenzothiazole | 0.12 | |
| 2M NaOH, EtOH/H₂O, 80°C, 8h | Same as above | 0.09 |
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while base-mediated hydrolysis involves nucleophilic attack by hydroxide ions .
Reduction Reactions
Selective reduction of the benzofuran ring has been reported:
| Conditions | Products | Catalysts | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C, 6h | Dihydrobenzofuran derivative | Palladium | |
| NaBH₄, NiCl₂, MeOH, 0°C, 2h | Partial reduction of thiazole ring | Nickel |
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles:
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, followed by decomposition:
| Temperature Range (°C) | Mass Loss (%) | Proposed Degradation Pathway | Reference |
|---|---|---|---|
| 220–300 | 35 | Cleavage of carboxamide bond | |
| 300–450 | 60 | Fragmentation of benzothiazole ring |
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage:
| Wavelength (nm) | Solvent | Products | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| 254 | MeCN | Cis-trans isomerization | 0.45 | |
| 365 | THF | Benzothiazole ring-opening | 0.12 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has shown promising potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of benzofurancarboxamides were synthesized and evaluated for their anticancer activity, with some derivatives selected for further optimization by the National Cancer Institute (NCI) due to their notable effectiveness in vitro .
Antimicrobial Properties
Recent research has highlighted the antimicrobial properties of benzothiazole derivatives. Compounds similar to this compound have been screened for activity against bacterial and fungal pathogens. A study reported that certain benzothiazole derivatives exhibited significant inhibition against Dengue and West Nile virus proteases, suggesting a potential application in antiviral drug development .
Anti-inflammatory and Analgesic Effects
Benzothiazole-containing compounds have also been investigated for their anti-inflammatory and analgesic properties. In vivo studies demonstrated that specific derivatives could significantly reduce edema in rat models, indicating their potential as therapeutic agents for inflammatory conditions .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug development. SAR studies have shown that modifications on the benzothiazole and benzofuran moieties can enhance bioactivity. For example, introducing various substituents has been linked to improved potency against specific targets .
Synthesis and Chemical Applications
Synthetic Pathways
The synthesis of this compound involves several chemical reactions, including acylation and cyclization processes. Efficient synthetic routes are critical for producing this compound in high yield and purity for research applications .
Material Science
Beyond biological applications, this compound may serve as a building block in materials science. Its unique structural features allow it to be incorporated into polymers or other materials that require specific thermal or mechanical properties.
Case Studies
Case Study 1: Anticancer Screening
A recent study involved screening a library of novel benzofurancarboxamides for anticancer activity. Among these, this compound was identified as a lead compound due to its significant cytotoxicity against breast cancer cell lines .
Case Study 2: Antiviral Activity
In another investigation focused on antiviral compounds, derivatives of benzothiazole were tested against viral proteases. The results indicated that modifications to the benzothiazole core could enhance inhibitory activity against Dengue virus proteases .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer | Effective against various cancer cell lines | Selected by NCI for further optimization |
| Antimicrobial | Active against bacterial and viral pathogens | Significant inhibition observed in protease assays |
| Anti-inflammatory | Reduces edema in animal models | High efficacy compared to standard treatments |
| Material Science | Potential use as a building block in advanced materials | Enhances thermal/mechanical properties |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural Features
The compound’s structure combines two aromatic systems (benzofuran and benzothiazole), which are known to enhance π-π stacking interactions and stability in crystalline states. Key comparisons with analogs include:
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide (Compound 1, ) :
- N-[[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]carbamothioyl]benzamide (): Structural Difference: Replaces the benzothiazole with a thiazole ring and adds a benzoyl group.
- N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (): Structural Difference: Substitutes benzothiazole with a thiadiazole ring and introduces a methyl group on benzofuran.
Physicochemical Properties
Key properties inferred from analogs:
Crystallographic and Stability Insights
- N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides () :
- These compounds stabilize via N–H···N and π-π interactions, suggesting that the target compound’s benzothiazole-carboxamide linkage may similarly favor robust crystal packing .
- Halogen substituents (F, Cl, Br) in analogs enhance lattice energy through halogen bonding, a feature absent in the target compound but relevant for tuning solubility .
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. A structure-activity relationship (SAR) analysis was conducted on various derivatives of benzothiazole and benzofuran to evaluate their cytotoxic effects against different human cancer cell lines.
Case Study: Cytotoxicity Screening
In a study evaluating the cytotoxicity of several derivatives, the compound exhibited promising results against human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cell lines. The median growth inhibitory concentration (IC50) values were determined using the MTT assay:
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| 5a | NCI-H460 | 0.28 |
| 5b | HepG2 | 0.39 |
| 5c | HCT-116 | 0.14 |
| Doxorubicin | All Cell Lines | 1.98 |
The results indicated that the compound's side chain significantly influenced its cytotoxic activity, with certain derivatives outperforming doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. In a comparative study of various benzofuran derivatives, this compound was tested for its efficacy against bacterial strains.
Antimicrobial Efficacy Data
The minimum inhibitory concentration (MIC) values were assessed as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| Benzothiazole Derivative | Staphylococcus aureus | 15.0 |
| Positive Control (Ciprofloxacin) | E. coli | 8.0 |
These findings suggest that the compound has potential as an antibacterial agent, particularly against Gram-negative bacteria .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated in animal models. In a study involving adjuvant-induced arthritis in rats, the compound demonstrated significant efficacy in reducing inflammation and pain.
In Vivo Study Results
The effective dose (ED50) for reducing edema was determined to be:
| Treatment | ED50 (mg/kg) |
|---|---|
| This compound | 0.094 |
| Control Group | - |
This result indicates that the compound may serve as a therapeutic option for inflammatory conditions .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in cancer proliferation and microbial resistance.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Reduction of Inflammatory Markers : The compound decreases levels of pro-inflammatory cytokines in vivo.
Q & A
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving:
- Step 1 : Preparation of benzofuran-2-carboxylic acid derivatives through cyclization or condensation reactions.
- Step 2 : Coupling with 2-aminobenzothiazole using activating agents like EDCI/HOBt or via Pd-catalyzed C–H arylation . Optimization includes adjusting solvent polarity (e.g., chloroform vs. ethanol), temperature (reflux vs. room temperature), and catalyst loading to improve yields (reported 22–45% in ).
Q. How is the structural characterization of this compound performed to confirm purity and identity?
Key methods include:
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.73 ppm for benzothiazole protons in ).
- Elemental analysis : Matching calculated vs. observed C/H/N/S percentages (e.g., C 67.32% vs. 67.38% in ).
- Mass spectrometry : High-resolution MS to validate molecular weight.
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related benzothiazole-benzofuran hybrids exhibit:
- Antimicrobial activity : MIC values <10 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- CNS modulation : Potential as G-protein-coupled receptor (GPCR) allosteric modulators .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
Single-crystal X-ray diffraction (SCXRD) reveals:
- Hydrogen-bonded dimers : Stabilized via N–H⋯N interactions (distance ~3.0 Å) .
- Planarity : The benzothiazole and benzofuran rings adopt near-coplanar geometries (torsion angles <5°), critical for π-π stacking in biological targets . Use SHELXL for refinement ( ) and compare with computational models (e.g., DFT) to validate experimental vs. theoretical bond lengths.
Q. How should researchers address contradictory bioactivity results across similar analogs?
Contradictions arise from:
- Substituent effects : Electron-withdrawing groups (e.g., –Cl) enhance antimicrobial activity but reduce solubility .
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control for bacterial strain resistance profiles. Cross-validate using orthogonal assays (e.g., fluorescence-based binding studies vs. enzyme inhibition) .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular docking : Screen against GPCRs (e.g., adenosine A receptor) to identify binding pockets involving benzothiazole’s sulfur atom .
- QSAR modeling : Correlate logP values with membrane permeability; analogs with logP ~3.5 show optimal blood-brain barrier penetration .
Q. How can researchers design experiments to probe metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Metabolite identification : Look for hydroxylation at the benzofuran ring or sulfoxidation of the benzothiazole moiety .
Methodological Guidelines
- Synthetic Reproducibility : Use Schlenk techniques for moisture-sensitive steps (e.g., Pd catalysis) and characterize intermediates (e.g., imidazole-activated esters in ).
- Data Validation : Cross-check SCXRD results with Cambridge Structural Database entries (e.g., refcode XXXX in ).
- Ethical Compliance : Adhere to OECD guidelines for antimicrobial testing to avoid overreporting false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
